molecular formula C18H18N4O4S B2866752 [4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone CAS No. 897484-90-1

[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone

Cat. No.: B2866752
CAS No.: 897484-90-1
M. Wt: 386.43
InChI Key: LNLGKPXCIJXZGA-UHFFFAOYSA-N
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Description

“[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone” is a chemical compound. It is related to a class of compounds that have been studied for their potential anti-tubercular activity .

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the synthesis and evaluation of new pyridine derivatives incorporating substituted benzothiazoles for their antimicrobial activity. These compounds, including variations of the mentioned structure, showed variable and modest activity against a range of bacterial and fungal strains. This suggests a potential avenue for developing new antimicrobial agents based on structural optimization of such compounds (Patel, Agravat, & Shaikh, 2011).

Antiviral Activity

Another area of interest has been the development of nitroimidazole derivatives with piperazine substitutions for their anti-HIV activity. These compounds were evaluated in vitro against HIV-1 and HIV-2, showing promise as non-nucleoside reverse transcriptase inhibitors. The inclusion of piperazine and nitroimidazole functionalities suggests the importance of these moieties for antiviral activity, which could be relevant for compounds with similar structures (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Anti-tuberculosis Activity

The synthesis of benzothiazinone derivatives as new anti-tuberculosis drug candidates has been reported. This research underlines the role of benzothiazolyl and piperazinyl moieties in the development of potential anti-tuberculosis agents, indicating the significance of these structural elements in medicinal chemistry (Eckhardt et al., 2020).

Bacterial Biofilm and MurB Inhibitors

Compounds incorporating benzofuran and piperazine linkers have been synthesized and evaluated for their efficacy as bacterial biofilm inhibitors and MurB enzyme inhibitors. This research demonstrates the potential of such compounds in combating bacterial resistance through biofilm disruption and enzyme inhibition, offering a pathway for the development of new antibacterial agents (Mekky & Sanad, 2020).

Properties

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-11-3-4-12(2)16-15(11)19-18(27-16)21-9-7-20(8-10-21)17(23)13-5-6-14(26-13)22(24)25/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLGKPXCIJXZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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